molecular formula C5H2BrI2N B1522553 5-Bromo-2,3-diiodopyridine CAS No. 1261365-44-9

5-Bromo-2,3-diiodopyridine

Cat. No. B1522553
CAS RN: 1261365-44-9
M. Wt: 409.79 g/mol
InChI Key: XUTYGXLWMSAZAA-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diiodopyridine is a heterocyclic aromatic compound with a molecular formula of C5H2BrI2N . It has a molecular weight of 409.79 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Brc1cnc(I)c(I)c1 . The InChI key for this compound is XUTYGXLWMSAZAA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C5H2BrI2N and it has a molecular weight of 409.79 .

Scientific Research Applications

Catalytic Amination

Research demonstrates the utility of polyhalopyridines, including compounds similar to 5-Bromo-2,3-diiodopyridine, in catalytic amination reactions. These reactions are pivotal for the synthesis of aminopyridines, showcasing the role of such compounds in producing derivatives with potential pharmaceutical applications (Ji, Li, & Bunnelle, 2003).

Synthesis of Bipyridines and Bipyrimidines

Efficient syntheses of brominated bipyridines and bipyrimidines have been developed, highlighting the significance of brominated pyridines as intermediates for constructing metal-complexing molecular rods. This underscores their importance in material science for creating complex molecular architectures (Schwab, Fleischer, & Michl, 2002).

Quantum Mechanical and Spectroscopic Studies

Studies on similar brominated pyridines have delved into their molecular structure, electronic, and vibrational characteristics through experimental and theoretical approaches. Such research aids in understanding the properties of these compounds, potentially leading to their application in nonlinear optical (NLO) materials and in providing insights into their biological activity (Abraham, Prasana, & Muthu, 2017).

Material Science Applications

The preparation and functionalization of bromopyridines, including this compound derivatives, play a crucial role in material science. Their involvement in the synthesis of ligands for metal coordination and in constructing molecular devices or materials for photovoltaic applications is notable. Such compounds serve as pivotal intermediates for developing complex ligands and materials with unique optical and electronic properties (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

Biological Studies

While direct references to biological studies involving this compound were excluded per the requirements, related compounds have been explored for their potential in biological systems, including their incorporation into DNA and the study of cell turnover kinetics. Such research underscores the potential biomedical applications of brominated pyridines and their derivatives in understanding cellular processes and in drug development (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Safety and Hazards

5-Bromo-2,3-diiodopyridine is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-bromo-2,3-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYGXLWMSAZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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